4-Chloropyridine

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 8.54 mg/l at 25 °c (est)slightly soluble in watermiscible with ethanol. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

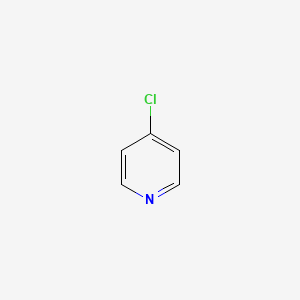

Structure

3D Structure

属性

IUPAC Name |

4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN/c6-5-1-3-7-4-2-5/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVMNPAUTCMBOMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0052671 | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

151 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Miscible with ethanol | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.2000 g/cu cm at 25 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Liquid | |

CAS No. |

626-61-9 | |

| Record name | 4-Chloropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0052671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.961 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-43.5 °C | |

| Record name | 4-Chloropyridine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8486 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropyridine is a halogenated pyridine (B92270) derivative that serves as a crucial building block in the synthesis of a wide array of chemical compounds, particularly in the pharmaceutical and agrochemical industries. Its reactivity, governed by the electron-withdrawing nature of the nitrogen atom and the chlorine substituent, makes it a versatile intermediate. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and visual representations of its involvement in key chemical and biological processes. All quantitative data is presented in structured tables for clarity and ease of comparison.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in various chemical and biological systems, including solubility, reactivity, and membrane permeability.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄ClN | [1][2][3] |

| Molecular Weight | 113.54 g/mol | [1][4] |

| Appearance | Colorless to pale yellow liquid | [3] |

| Melting Point | -43.5 °C | [1][4][5] |

| Boiling Point | 147-151 °C | [1][4][6] |

| Density | 1.200 g/cm³ at 25 °C | [1][4] |

| Flash Point | 53 °C | [1][5][6] |

| Refractive Index | 1.5304 (estimate) | [2][5][6] |

Solubility and Partitioning

| Property | Value | Reference(s) |

| Solubility in Water | Slightly soluble / Soluble | [4][7] |

| logP (Octanol/Water Partition Coefficient) | 1.28 - 1.735 | [4][6][8] |

| pKa (of conjugate acid) | 3.18 - 3.84 | [1][4][5][6] |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and identification of this compound.

| Spectrum Type | Key Features and References |

| ¹H NMR | Spectra available for review.[9][10] |

| ¹³C NMR | Spectra available for review.[9] |

| Mass Spectrometry (MS) | Top peaks observed at m/z 113, 78, and 115.[4] |

| Infrared (IR) Spectroscopy | IR spectra collection available (e.g., Sadtler Research Laboratories).[4] |

| UV-Vis Spectroscopy | Spectral data available in organic electronic spectral data collections.[4] |

Experimental Protocols

The following sections detail generalized, standard laboratory protocols for the determination of key physicochemical properties of compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point of a substance is the temperature at which it changes state from solid to liquid. For compounds that are solid at room temperature, this is a crucial indicator of purity.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry solid sample is packed into a capillary tube to a height of 2-3 mm.[11] The tube is sealed at one end.[2]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or Thiele tube) and attached to a thermometer.[5][11]

-

Heating: The apparatus is heated slowly and steadily, typically at a rate of 1-2 °C per minute as the expected melting point is approached.[5]

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point.[2][5] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[5]

Boiling Point Determination (Thiele Tube Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology:

-

Sample Preparation: A small volume (a few milliliters) of the liquid is placed into a small test tube.[8][12] A capillary tube, sealed at one end, is inverted and placed into the liquid.[8][13]

-

Apparatus Setup: The test tube is attached to a thermometer, ensuring the bulb of the thermometer is level with the sample. This assembly is then placed into a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[8][13]

-

Heating: The side arm of the Thiele tube is gently heated, which allows for uniform heating of the oil bath via convection.[8]

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.[13] Heating is stopped, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[8][13]

pKa Determination (Potentiometric Titration)

The pKa is a measure of the acidity of a compound. For a base like this compound, it refers to the pKa of its conjugate acid.

Methodology:

-

Solution Preparation: A solution of the compound with a known concentration (e.g., 1 mM) is prepared in water or a suitable co-solvent.[3][4] The ionic strength of the solution is kept constant using an electrolyte like KCl.[3][4]

-

Titration Setup: The solution is placed in a vessel with a calibrated pH electrode and a magnetic stirrer.[4] To remove dissolved CO₂, the solution is purged with nitrogen gas.[3][4]

-

Titration: A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments.[4] After each addition, the solution is allowed to equilibrate, and the pH is recorded.

-

Data Analysis: The pH is plotted against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the point where half of the base has been protonated.[4][14] The experiment is typically repeated multiple times to ensure accuracy.[4]

logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.

Methodology:

-

Phase Preparation: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate (B84403) buffer at pH 7.4) are pre-saturated by shaking them together for an extended period (e.g., 24 hours) and then allowing the phases to separate.[15][16]

-

Partitioning: A known amount of the compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separation funnel or vial.[9][16]

-

Equilibration: The mixture is shaken vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16] The mixture is then allowed to stand undisturbed for complete phase separation. Centrifugation can be used to accelerate this process.[16]

-

Quantification: The concentration of the compound in each phase (n-octanol and aqueous) is determined using an appropriate analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).[17]

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[16]

Key Applications and Reaction Pathways

This compound is a key intermediate in various synthetic processes. Below are visualizations of its role in pharmaceutical synthesis and as a biochemical probe.

Synthesis of Cephalosporin (B10832234) Antibiotics

This compound is a precursor in the synthesis of certain cephalosporin antibiotics, such as Cephapirin. The reaction involves the nucleophilic substitution of the chlorine atom.[18]

Caption: Synthetic pathway from this compound to the antibiotic Cephapirin.

Inhibition of Nicotinamide (B372718) N-methyltransferase (NNMT)

This compound acts as a substrate for Nicotinamide N-methyltransferase (NNMT), an enzyme involved in cellular metabolism and epigenetic regulation. The enzymatic reaction enhances the electrophilicity of the pyridine ring, leading to a subsequent reaction that can cause suicide inhibition of the enzyme.

Caption: Mechanism of this compound-mediated suicide inhibition of NNMT.

Stability and Reactivity

This compound is a relatively stable compound but can darken upon exposure to air and light.[5] It is known to be unstable in its free base form and is often stored as its hydrochloride salt (CAS 7379-35-3) to improve stability.[11] The pyridine ring is deactivated towards electrophilic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, a key feature exploited in its synthetic applications.[18]

Conclusion

This guide has provided a detailed summary of the essential physicochemical properties of this compound, catering to the needs of researchers and professionals in chemical and pharmaceutical development. The tabulated data, standardized experimental protocols, and visual diagrams of its key reaction pathways offer a comprehensive resource for understanding and utilizing this versatile chemical intermediate. A thorough grasp of these properties is fundamental to its effective application in synthesis, drug design, and biochemical studies.

References

- 1. westlab.com [westlab.com]

- 2. davjalandhar.com [davjalandhar.com]

- 3. dergipark.org.tr [dergipark.org.tr]

- 4. creative-bioarray.com [creative-bioarray.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. phillysim.org [phillysim.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mechanism and kinetics of turnover inhibitors of nicotinamide N-methyl transferase in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Profile of 4-Chloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-chloropyridine, a key building block in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₅H₄ClN, and its molecular weight is approximately 113.54 g/mol . Spectroscopic analysis confirms this structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopic Data

The proton NMR spectrum of this compound exhibits two distinct signals corresponding to the two sets of equivalent aromatic protons.

| Chemical Shift (δ) ppm | Multiplicity | Protons Assigned |

| ~8.5 | Doublet | H-2, H-6 |

| ~7.3 | Doublet | H-3, H-5 |

Note: Chemical shifts are typically referenced to a standard solvent signal.

¹³C NMR Spectroscopic Data

The carbon NMR spectrum shows three signals, corresponding to the three distinct carbon environments in the molecule.

| Chemical Shift (δ) ppm | Carbon Assignment |

| ~150 | C-2, C-6 |

| ~145 | C-4 |

| ~125 | C-3, C-5 |

Note: These are approximate values and can vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100 - 3000 | C-H stretch (aromatic) |

| ~1600 | C=N stretch (pyridine ring) |

| ~1570 | C=C stretch (pyridine ring) |

| ~1100 - 1000 | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern. The mass spectrum is characterized by the molecular ion peak and several key fragment ions.

| m/z | Ion |

| 113/115 | [M]⁺ (Molecular ion, showing isotopic pattern for ³⁵Cl/³⁷Cl) |

| 78 | [M - Cl]⁺ |

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above. These represent standard procedures that can be adapted for this compound.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a standard 5 mm NMR tube.

-

Instrumentation: A standard NMR spectrometer (e.g., 400 or 500 MHz) is used for analysis.

-

¹H NMR Acquisition: The proton spectrum is acquired using a standard pulse sequence. The spectral width is set to cover the expected chemical shift range for aromatic compounds (typically 0-10 ppm).

-

¹³C NMR Acquisition: The carbon spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

FT-IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample holder, and the infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: The this compound sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities. The sample is vaporized in the injection port.

-

Ionization: Electron Ionization (EI) is a common method used. The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to lose an electron and form a molecular ion (M⁺).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic techniques and the experimental workflow.

4-Chloropyridine reactivity and reaction mechanism

An In-depth Technical Guide on the Reactivity and Reaction Mechanism of 4-Chloropyridine

Abstract

This compound is a pivotal heterocyclic building block in the synthesis of a wide array of functionalized molecules, particularly within the pharmaceutical and materials science sectors. Its reactivity is dominated by the electron-deficient nature of the pyridine (B92270) ring, which makes it highly susceptible to nucleophilic aromatic substitution (SNAr). Additionally, it serves as a competent partner in various metal-catalyzed cross-coupling reactions. This technical guide provides a comprehensive overview of the core reactivity, reaction mechanisms, quantitative data, and detailed experimental protocols associated with this compound, intended for researchers, scientists, and professionals in drug development.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The principal mode of reactivity for this compound is the nucleophilic aromatic substitution (SNAr) pathway. The strong electron-withdrawing inductive (–I) and mesomeric (–M) effects of the pyridine nitrogen atom render the aromatic ring electron-deficient, particularly at the C2 and C4 positions.[1][2] This electronic characteristic significantly activates the C4 carbon, which bears the chloro substituent, for attack by nucleophiles.

The SNAr Mechanism

Unlike the SN1 or SN2 mechanisms observed in aliphatic systems, the SNAr reaction on this compound proceeds via a two-step addition-elimination mechanism.[3][4]

-

Nucleophilic Attack: A nucleophile attacks the C4 carbon, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3] During this step, the aromaticity of the pyridine ring is temporarily disrupted.

-

Elimination of Leaving Group: The aromaticity is restored as the intermediate collapses, ejecting the chloride ion as the leaving group to yield the substituted pyridine product.[3]

A critical feature of this mechanism is the stabilization of the Meisenheimer complex. The negative charge is delocalized across the ring and, most importantly, onto the electronegative nitrogen atom, which significantly lowers the activation energy of the reaction.[3][5] This stabilization explains the vastly superior reactivity of this compound in SNAr reactions compared to non-activated aryl halides like chlorobenzene.

References

- 1. organic chemistry - How can nucleophilic substitution happen at the sp²-hybridised carbon of this compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. Why 2-chloropyridine and this compound react with nucleophiles (e.g., .. [askfilo.com]

- 3. Propose a detailed mechanism for the reaction of this compound with di.. [askfilo.com]

- 4. Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound reacts with sodium methoxide about 230 million times fas.. [askfilo.com]

An In-depth Technical Guide to the Solubility of 4-Chloropyridine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 4-chloropyridine in organic solvents. Due to the limited availability of precise quantitative public data for this compound, this document focuses on providing a thorough understanding of its general solubility characteristics, presenting available data for the parent compound pyridine (B92270) as a surrogate, and detailing the experimental protocols necessary for researchers to determine precise solubility values in their own laboratories.

Introduction to this compound and its Solubility

This compound is a halogenated aromatic heterocycle that serves as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development.

The solubility of a solid compound in a solvent is governed by the principle of "like dissolves like." This means that solutes tend to dissolve in solvents with similar polarity. This compound, with its polar pyridine ring and the electronegative chlorine atom, exhibits a degree of polarity. However, the aromatic ring also imparts some nonpolar character. Therefore, its solubility is expected to be significant in a range of polar and moderately nonpolar organic solvents.

While specific quantitative solubility data for this compound is not widely available in the literature, it is generally described as being soluble in many common organic solvents. For instance, it is known to be miscible with ethanol.[1] The hydrochloride salt of this compound is readily soluble in water.[2][3]

To provide a useful reference for researchers, the following sections include qualitative solubility information for chloropyridines and quantitative data for the parent compound, pyridine.

Data Presentation: Solubility of Pyridine in Organic Solvents

Given the scarcity of quantitative data for this compound, the solubility of pyridine is presented here as a practical surrogate. Pyridine shares the same core heterocyclic structure and is miscible with a wide array of organic solvents.[2][4][5][6][7] This miscibility suggests that this compound is also likely to be soluble in these solvents, although the presence of the chlorine atom will modulate the precise solubility.

Table 1: Solubility of Pyridine in Various Organic Solvents at Standard Conditions

| Solvent | Formula | Type | Solubility of Pyridine |

| Methanol | CH₃OH | Polar Protic | Miscible |

| Ethanol | C₂H₅OH | Polar Protic | Miscible |

| Acetone | (CH₃)₂CO | Polar Aprotic | Miscible |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Miscible |

| Toluene | C₇H₈ | Nonpolar Aromatic | Miscible |

| n-Heptane | C₇H₁₆ | Nonpolar Aliphatic | Partially Miscible/Soluble |

Note: "Miscible" indicates that the two substances will mix in all proportions to form a homogeneous solution. The partial miscibility of pyridine in n-heptane suggests that this compound may have limited solubility in nonpolar aliphatic hydrocarbons.

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data for this compound in specific organic solvents, standardized experimental procedures are essential. The following are detailed methodologies for key experiments.

Gravimetric Method (Shake-Flask Method)

This is a widely used and accurate method for determining the equilibrium solubility of a solid in a liquid.

Objective: To determine the mass of this compound that dissolves in a specific volume of a given organic solvent at a constant temperature to form a saturated solution.

Materials:

-

High-purity this compound

-

Organic solvent of interest (e.g., ethanol, acetone, ethyl acetate)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish

-

Oven

-

Desiccator

Procedure:

-

Preparation of the Saturated Solution:

-

Add an excess amount of solid this compound to a sealed flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

Allow the solution to stand undisturbed at the constant temperature until the excess solid has settled.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.

-

Immediately filter the solution through a syringe filter into a pre-weighed, clean, and dry evaporating dish. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Evaporate the solvent from the filtrate in the evaporating dish. This can be done at room temperature in a fume hood or at a slightly elevated temperature, well below the boiling point of this compound.

-

Once the solvent is completely evaporated, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.

-

Cool the dish in a desiccator and weigh it on an analytical balance.

-

-

Calculation:

-

The mass of the dissolved this compound is the difference between the final weight of the dish with the residue and the initial weight of the empty dish.

-

Calculate the solubility, typically expressed in grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

UV-Visible Spectrophotometry Method

This method is suitable if this compound exhibits absorbance in the UV-Vis range and the chosen solvent is transparent in that region.

Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.

Materials:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

High-purity this compound

-

Organic solvent of interest

Procedure:

-

Preparation of a Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen organic solvent.

-

Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound.

-

Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and adhere to the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent as described in the gravimetric method (steps 1.1 and 1.2).

-

Carefully withdraw a known volume of the clear, filtered supernatant.

-

Dilute the saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c) to determine the concentration of the diluted solution.

-

Account for the dilution factor to calculate the concentration of the original saturated solution.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a solid compound in an organic solvent using the gravimetric method.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Sciencemadness Wiki [sciencemadness.org]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Pyridine - Wikipedia [en.wikipedia.org]

- 6. consolidated-chemical.com [consolidated-chemical.com]

- 7. Pyridine [chemeurope.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 4-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloropyridine is a pivotal heterocyclic aromatic compound extensively utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its reactivity, particularly towards nucleophilic substitution, is a direct consequence of its distinct molecular and electronic structure. A thorough understanding of its bonding characteristics is paramount for predicting its chemical behavior, designing novel synthetic routes, and developing new molecular entities with desired biological activities. This guide provides a comprehensive analysis of the molecular structure and bonding of this compound, supported by experimental and computational data.

Molecular Structure and Geometry

The molecular formula of this compound is C₅H₄ClN.[2] The molecule consists of a pyridine (B92270) ring, an aromatic six-membered heterocycle containing five carbon atoms and one nitrogen atom, with a chlorine atom substituted at the 4-position (para to the nitrogen atom). The presence of the electronegative nitrogen atom and the chlorine substituent significantly influences the geometry and electronic distribution of the pyridine ring.

The molecular structure of this compound has been determined experimentally by gas-phase electron diffraction and can be further understood through computational modeling. The key structural parameters are summarized in the table below.

| Parameter | Experimental (Gas-Phase Electron Diffraction) | Calculated (DFT) |

| Bond Lengths (Å) | ||

| C-Cl | 1.715 | 1.742 |

| C2-N | 1.342 | 1.335 |

| C3-C4 | 1.391 | 1.389 |

| C2-C3 | 1.396 | 1.394 |

| C4-C5 (Symmetry Equivalent to C3-C4) | 1.391 | 1.389 |

| C5-N (Symmetry Equivalent to C2-N) | 1.342 | 1.335 |

| C2-H2 | 1.080 | 1.084 |

| C3-H3 | 1.080 | 1.083 |

| **Bond Angles (°) ** | ||

| ∠C2-N-C6 | 116.9 | 117.2 |

| ∠N-C2-C3 | 123.9 | 123.7 |

| ∠C2-C3-C4 | 118.5 | 118.6 |

| ∠C3-C4-C5 | 118.3 | 118.2 |

| ∠Cl-C4-C3 | 120.8 | 120.9 |

Note: Experimental data is often an average over vibrational states, while calculated data represents the equilibrium geometry. Small discrepancies are expected.

Bonding and Electronic Structure

The bonding in this compound is characterized by the aromatic π-system of the pyridine ring, which is significantly perturbed by the inductive and mesomeric effects of the nitrogen and chlorine atoms.

-

Inductive Effect: The electronegative nitrogen atom exerts a strong electron-withdrawing inductive effect (-I) on the ring, polarizing the C-N bonds and reducing the electron density on the carbon atoms. The chlorine atom also exhibits a -I effect, further withdrawing electron density from the C4 carbon.

-

Mesomeric Effect: The nitrogen atom can participate in the π-system by donating its lone pair, although its electronegativity makes it a weak π-donor. More importantly, the nitrogen atom can withdraw π-electron density from the ring through resonance (-M effect), creating partial positive charges at the ortho (2 and 6) and para (4) positions. This deactivation of the ring towards electrophilic attack is a hallmark of pyridine chemistry. The chlorine atom, while having a -I effect, possesses lone pairs that can be donated to the ring via a +M effect, but this is generally weaker than its inductive withdrawal in aromatic systems.

The combination of these effects results in a highly polarized molecule with a significant dipole moment. The electron-deficient nature of the carbon atom at the 4-position is a key factor governing the reactivity of this compound.

Spectroscopic Properties

Spectroscopic techniques provide valuable insights into the molecular structure and bonding of this compound.

| Spectroscopic Data | |

| ¹H NMR | Chemical Shift (δ, ppm) |

| H2, H6 | |

| H3, H5 | |

| ¹³C NMR | Chemical Shift (δ, ppm) |

| C4 | |

| C2, C6 | |

| C3, C5 | |

| IR Spectroscopy | Key Vibrational Frequencies (cm⁻¹) |

| C-Cl Stretch | |

| C=C/C=N Ring Stretching | |

| C-H Stretching | |

| UV-Vis Spectroscopy | λmax (nm) |

| π → π* transitions |

Note: Specific chemical shifts and vibrational frequencies can vary depending on the solvent and experimental conditions.[3][4][5][6][7][8][9][10][11][12]

Experimental Protocols

Synthesis of this compound Hydrochloride from 4-Aminopyridine[1]

Materials:

-

Anhydrous Methanol (B129727)

-

Hydrogen Chloride gas

-

Sodium Nitrite (B80452)

Procedure:

-

In a 50 mL three-necked flask equipped with a condenser and a thermometer, add 4-aminopyridine (2.0 g) and anhydrous methanol (9.0 mL).

-

Cool the mixture in an ice-water bath.

-

Bubble hydrogen chloride gas through the solution for approximately 2 hours.

-

While maintaining the ice bath, add sodium nitrite (2.0 g) in three portions over a period of 3 hours.

-

Slowly heat the mixture until the internal temperature reaches 62°C.

-

Filter the hot solution.

-

Recrystallize the crude product from ethanol to obtain white solid this compound hydrochloride.

Purification of this compound

Materials:

-

Crude this compound

-

Distilled water

-

6M Sodium Hydroxide solution

-

Diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the crude this compound in distilled water.

-

Add 6M NaOH solution until the pH of the aqueous phase reaches 12.

-

Separate the organic phase.

-

Extract the aqueous phase with four volumes of diethyl ether.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Evaporate the solvent under reduced pressure to obtain purified this compound. Due to its instability, it is often converted to and stored as its hydrochloride salt.[13]

Reactivity and Signaling Pathways

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNA_r) . The electron-withdrawing nature of the pyridine nitrogen atom makes the carbon atoms at the 2- and 4-positions electrophilic and susceptible to attack by nucleophiles.

Logical Workflow of Nucleophilic Aromatic Substitution

Caption: Generalized mechanism of nucleophilic aromatic substitution on this compound.

This reactivity is fundamental to its application in drug development, where the pyridine scaffold is modified by introducing various functional groups through nucleophilic displacement of the chlorine atom.

Experimental Workflow for a Typical Nucleophilic Substitution Reaction

Caption: A typical experimental workflow for nucleophilic substitution reactions involving this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound(626-61-9) 1H NMR spectrum [chemicalbook.com]

- 4. 4-Chloropyridinium chloride(7379-35-3) 1H NMR [m.chemicalbook.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. testbook.com [testbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. UV-Vis Spectrum of Pyridine | SIELC Technologies [sielc.com]

- 13. researchgate.net [researchgate.net]

A Technical Guide to Quantum Chemical Calculations for 4-Chloropyridine

Introduction: 4-Chloropyridine, a heterocyclic aromatic compound with the formula C₅H₄ClN, serves as a crucial building block in the synthesis of various pharmaceutical agents and agrochemicals.[1][2] Its reactivity and molecular properties are of significant interest to researchers in drug development and materials science. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful framework for elucidating the electronic structure, spectroscopic characteristics, and reactivity of this compound, offering insights that complement and guide experimental work.[3][4] This guide details the theoretical background, computational protocols, and key findings from quantum chemical studies on this molecule.

Computational Methodology

The accurate prediction of molecular properties relies on a well-defined computational protocol. The methods described herein are standard for molecules of this type and are based on protocols found in numerous computational studies.[5][6][7]

Geometry Optimization & Vibrational Frequencies: The molecular structure of this compound is first optimized to find its lowest energy conformation. This is typically achieved using Density Functional Theory (DFT) with Becke's three-parameter hybrid exchange functional combined with the Lee–Yang–Parr correlation functional (B3LYP).[5] A common and robust basis set for such calculations is 6-311++G(d,p), which provides a good balance between accuracy and computational cost.[5][8] Following optimization, frequency calculations are performed at the same level of theory to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the vibrational (IR and Raman) spectra. Calculated frequencies are often scaled by a factor (e.g., ~0.968 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors.[5]

Spectroscopic and Electronic Properties: Nuclear Magnetic Resonance (NMR) chemical shifts are predicted using the Gauge-Invariant Atomic Orbital (GIAO) method, which is a reliable approach for calculating magnetic shielding tensors.[6][9] Electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are obtained from the optimized geometry.[10] Natural Bond Orbital (NBO) analysis is employed to investigate charge distribution, intramolecular charge transfer, and hyperconjugative interactions by examining the interactions between filled (donor) and empty (acceptor) orbitals.[11][12][13]

A typical workflow for these calculations is illustrated below.

Molecular Structure

The geometry of this compound has been optimized using DFT methods to determine its equilibrium bond lengths and angles. The pyridine (B92270) ring maintains its characteristic planarity. The calculated parameters are in good agreement with experimental data for similar pyridine derivatives.

Table 1: Selected Optimized Geometrical Parameters for this compound

| Parameter | Atom Pair/Triplet | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Length (Å) | C-Cl | 1.745 |

| C-N (avg.) | 1.338 | |

| C-C (avg.) | 1.392 | |

| C-H (avg.) | 1.084 | |

| Bond Angle (°) | C2-N1-C6 | 117.0 |

| Cl-C4-C3 | 121.5 |

| | N1-C2-C3 | 123.8 |

Note: Atom numbering starts from N as 1, proceeding around the ring.

Vibrational Analysis

Vibrational spectroscopy is a key tool for molecular characterization. Theoretical calculations allow for the assignment of specific vibrational modes to the peaks observed in experimental FT-IR and FT-Raman spectra.[3][8]

Table 2: Key Vibrational Frequencies and Assignments for this compound

| Mode Description | Calculated Frequency (cm⁻¹, Scaled) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

|---|---|---|---|

| C-H Stretching | 3075 | ~3070 | ~3070 |

| Ring C=C, C=N Stretching | 1585 | ~1588 | ~1588 |

| Ring C=C, C=N Stretching | 1470 | ~1475 | ~1475 |

| C-H In-plane Bending | 1210 | ~1215 | ~1215 |

| Ring Breathing | 1005 | ~1010 | ~1010 |

| C-Cl Stretching | 795 | ~800 | ~800 |

NMR Chemical Shifts

The GIAO method provides accurate predictions of ¹H and ¹³C NMR chemical shifts, which are essential for structural elucidation.[6] The calculated shifts, referenced against a standard like Tetramethylsilane (TMS), typically show strong correlation with experimental values.[9]

Table 3: Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Nucleus | Calculated Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | ||

| H2, H6 | 8.45 | ~8.48 |

| H3, H5 | 7.25 | ~7.28 |

| ¹³C NMR | ||

| C4 | 149.5 | ~150.1 |

| C2, C6 | 150.8 | ~151.2 |

| C3, C5 | 122.0 | ~122.5 |

Electronic Properties and Reactivity

The electronic characteristics of a molecule, governed by its frontier molecular orbitals (HOMO and LUMO), dictate its reactivity and optical properties.[14][15] The relationship between calculated properties and their experimental implications is outlined below.

Frontier Molecular Orbitals (HOMO-LUMO): The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.[16] A smaller gap suggests that the molecule is more easily excitable and more chemically reactive. For this compound, the LUMO has significant lobes centered on the C-Cl carbon, indicating this site is susceptible to nucleophilic attack.[10]

Table 4: Calculated Electronic Properties of this compound

| Property | Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -7.15 | Electron-donating ability |

| LUMO Energy | -0.88 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 6.27 | Chemical reactivity, electronic transitions |

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds and lone pairs, corresponding to a Lewis structure.[11][13] It also reveals delocalization effects through second-order perturbation theory, which quantifies the stabilization energy (E(2)) from donor-acceptor interactions.[12][17]

For this compound, significant interactions involve the lone pairs of the nitrogen and chlorine atoms delocalizing into the antibonding orbitals (π*) of the pyridine ring. This delocalization contributes to the overall stability of the molecule.

Table 5: Significant NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.8 |

| LP (1) N1 | π* (C5-C6) | 25.8 |

| LP (3) Cl7 | π* (C3-C4) | 6.5 |

| π (C2-C3) | π* (C4-C5) | 18.2 |

| π (C5-C6) | π* (C3-C4) | 18.2 |

LP denotes a lone pair orbital.

These E(2) energies quantify the extent of intramolecular charge transfer, highlighting the electronic communication within the molecule, which is vital for understanding its chemical behavior and potential for intermolecular interactions in a biological context.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound | C5H4ClN | CID 12288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Research [itcc.nju.edu.cn]

- 5. irjet.net [irjet.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation of 4-[{2-[3-(4-chlorophenyl)-5-(4-propan-2-yl) phenyl)-4, 5-dihydro- 1H- pyrazol-1-yl]-4-oxo-1, 3- thiazol-5(4H)-ylidene} methyl] benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. wuxibiology.com [wuxibiology.com]

- 11. NBO [cup.uni-muenchen.de]

- 12. Vibrational spectroscopic studies and Natural Bond Orbital analysis of 4,6-dichloro-2-(methylthio)pyrimidine based on density functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 14. thaiscience.info [thaiscience.info]

- 15. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

- 16. A Theoretical Study on the Medicinal Properties and Eletronic Structures of Platinum(IV) Anticancer Agents With Cl Substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

An In-depth Technical Guide to the Thermochemical Data of 4-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 4-Chloropyridine (C₅H₄ClN). Due to a scarcity of direct experimental measurements for this specific isomer, this document leverages established thermochemical principles and detailed experimental methodologies for related compounds to offer valuable insights for researchers and professionals in drug development and chemical synthesis.

Quantitative Thermochemical Data

Table 1: Physical and Thermochemical Properties of this compound

| Property | Value | Units | Method |

| Molecular Formula | C₅H₄ClN | - | - |

| Molecular Weight | 113.55 | g/mol | - |

| CAS Number | 626-61-9 | - | - |

| Standard Enthalpy of Formation (Gas, 298.15 K) | ~104.0 ± 1.1 | kJ/mol | Group Additivity Estimation |

| Standard Enthalpy of Sublimation (298.15 K) | Data not available | kJ/mol | - |

| Standard Molar Entropy (298.15 K) | Data not available | J/(mol·K) | - |

| Molar Heat Capacity (cₚ) | Data not available | J/(mol·K) | - |

Note on the Estimated Enthalpy of Formation:

The gas-phase standard enthalpy of formation (ΔfH°(g)) for this compound was estimated using a group additivity scheme for substituted pyridines. This method involves adding an empirically determined enthalpy increment for a specific substituent at a particular position to the known enthalpy of formation of the parent molecule.

The estimation was based on the following:

-

Standard molar enthalpy of formation of gaseous pyridine (B92270): 140.4 ± 0.7 kJ/mol[1]

-

Enthalpy increment for a chlorine substituent at the para-position of the pyridine ring: -36.4 ± 1.1 kJ/mol (This value is based on the increment for a methyl group at the para position as a proxy, given the lack of a specific value for chlorine in the reviewed literature).[1]

Experimental Protocols for Thermochemical Measurements

The determination of thermochemical data for compounds like this compound relies on precise and sophisticated experimental techniques. The following sections detail the methodologies for three key experimental procedures.

Rotating-Bomb Combustion Calorimetry for Enthalpy of Formation

This technique is employed to determine the standard enthalpy of combustion, from which the standard enthalpy of formation in the condensed phase is derived. For halogen-containing organic compounds, a rotating bomb is necessary to ensure complete reaction and dissolution of the acidic products.

Experimental Workflow:

Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.

Detailed Methodology:

-

Sample Preparation: An accurately weighed sample of the solid compound (typically 1-1.5 g) is placed in a silica (B1680970) or platinum crucible. A platinum ignition wire is attached to the electrodes of the bomb head, making contact with the sample. For compounds that are difficult to combust completely, an auxiliary substance with a known enthalpy of combustion, such as benzoic acid, may be used. A small, known amount of distilled water (e.g., 1 cm³) is added to the bottom of the bomb to ensure that the combustion products are in their standard states.

-

Combustion: The bomb is sealed, purged of air, and then filled with high-purity oxygen to a pressure of about 3 MPa. It is then placed in a calorimeter can containing a precisely known mass of water. The entire assembly is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the ignition wire. The bomb is rotated during and after combustion to ensure that the gaseous products, such as HCl, fully dissolve in the water, forming a homogeneous solution. The temperature of the water in the calorimeter is monitored with high precision until it reaches a maximum and then begins to cool.

-

Data Analysis: The calorimeter is calibrated by burning a standard substance, typically benzoic acid, under the same conditions. The temperature change observed during the combustion of the sample is corrected for heat exchange with the surroundings. The total energy change in the calorimeter is calculated from the corrected temperature rise and the energy equivalent of the calorimeter. "Washburn corrections" are then applied to correct the energy of the actual bomb process to that of an isothermal reaction with all reactants and products in their standard states. From the corrected standard energy of combustion, the standard enthalpy of combustion is calculated. Finally, the standard enthalpy of formation of the compound is determined using Hess's Law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl(aq)).

Calvet Microcalorimetry for Enthalpy of Sublimation

Calvet microcalorimetry is a highly sensitive technique used to measure small heat flows, making it ideal for determining the enthalpy of phase transitions like sublimation.

Experimental Workflow:

Figure 2: Workflow for Calvet Microcalorimetry.

Detailed Methodology:

-

Preparation: A small, accurately weighed sample (typically 1-5 mg) is placed into a sample cell. An identical, empty cell is used as a reference to compensate for any thermal fluctuations.

-

Measurement: Both the sample and reference cells are placed into the Calvet microcalorimeter and allowed to reach thermal equilibrium at the desired temperature. The cells are then simultaneously evacuated to a high vacuum. As the sample sublimes, it absorbs heat from its surroundings, and this heat flow is detected by the thermopiles surrounding the sample cell. The differential heat flow between the sample and reference cells is recorded as a function of time.

-

Analysis: The area under the heat flow versus time curve is integrated to determine the total heat absorbed during the sublimation of the sample. The instrument is calibrated by dissipating a known amount of electrical energy (Joule effect) in the sample cell and measuring the resulting heat flow. The molar enthalpy of sublimation is then calculated from the total heat absorbed, the mass of the sample, and its molar mass.

Knudsen Effusion Method for Vapor Pressure and Enthalpy of Sublimation

The Knudsen effusion method is used to measure the vapor pressure of a solid with a very low vapor pressure. The enthalpy of sublimation can then be determined from the temperature dependence of the vapor pressure.

Experimental Workflow:

Figure 3: Workflow for the Knudsen Effusion Method.

Detailed Methodology:

-

Preparation: A sample of the substance is placed in a Knudsen cell, which is a small container with a very small orifice of known area. The cell and sample are accurately weighed.

-

Effusion Measurement: The Knudsen cell is placed in a high-vacuum chamber and heated to a constant, known temperature. At this temperature, the sample sublimes, and the vapor effuses through the orifice. The rate of mass loss is proportional to the vapor pressure of the substance. The experiment is run for a specific period, after which the cell is cooled and reweighed to determine the mass loss. This procedure is repeated at several different temperatures.

-

Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the temperature dependence of the vapor pressure using the Clausius-Clapeyron equation. A plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature yields a straight line with a slope equal to -ΔsubH°/R, where R is the ideal gas constant.

Conclusion

This technical guide has summarized the available thermochemical information for this compound. While direct experimental data is limited, a reliable estimate for the gas-phase standard enthalpy of formation has been provided based on the group additivity method. Furthermore, detailed experimental protocols for the key techniques used in determining such thermochemical data—rotating-bomb combustion calorimetry, Calvet microcalorimetry, and the Knudsen effusion method—have been presented with clear workflow diagrams. This information provides a valuable resource for researchers and professionals requiring thermochemical data for this compound in their work. Further experimental investigation is warranted to determine the enthalpy of sublimation, entropy, and heat capacity of this compound with high accuracy.

References

An In-depth Technical Guide to the Synthesis and Purification of 4-Chloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for 4-chloropyridine, a critical intermediate in the pharmaceutical and agrochemical industries. This document outlines detailed experimental protocols, presents quantitative data for comparative analysis, and visualizes key chemical pathways and workflows to support research and development efforts.

Core Synthesis Methodologies

The synthesis of this compound can be achieved through several distinct chemical pathways. The most prevalent methods involve the direct chlorination of pyridine (B92270) or the transformation of pyridine derivatives, such as pyridine-N-oxides, 4-aminopyridine (B3432731), and N-(4-pyridyl) pyridinium (B92312) chloride hydrochloride. Each method offers unique advantages and challenges in terms of yield, purity, and scalability.

Synthesis from Pyridine

Direct chlorination of pyridine using various reagents is a common approach to produce this compound, often isolated as its more stable hydrochloride salt.[1][2][3]

Table 1: Comparison of Chlorinating Agents for Direct Pyridine Chlorination

| Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Thionyl Chloride | Ethyl Acetate | 70-75 | 5 | ~52.4 | 93.9 (as HCl salt) | [1] |

| Phosphorus Oxychloride | Dichloromethane | 70-75 | 5 | ~61.3 | 92.7 (as HCl salt) | [1] |

| Phosphorus Pentachloride | Chlorobenzene (B131634) | 70-75 | 5 | ~70.2 | 95.6 (as HCl salt) | [1] |

-

In a 500 mL reaction vessel, sequentially add 100g of anhydrous pyridine and 100 mL of chlorobenzene under a nitrogen atmosphere.[1]

-

Cool the mixture in a cold-water bath and slowly add 100g of phosphorus pentachloride dropwise while stirring, ensuring the temperature does not exceed 30°C.[1]

-

After the addition is complete, raise the temperature and maintain it at 70-75°C for 5 hours. The reaction mixture will gradually darken.[1]

-

Cool the reaction solution and add 500 mL of ethanol (B145695). Heat the mixture to 50-60°C and stir for 1 hour.[1]

-

Cool the solution to approximately 10°C and filter the resulting solid.[1]

-

Wash the collected tan solid powder with absolute ethanol and dry to obtain this compound hydrochloride.[1]

Diagram 1: Direct Chlorination of Pyridine.

Synthesis from N-(4-pyridyl) pyridinium chloride hydrochloride

Another established method involves the reaction of N-(4-pyridyl) pyridinium chloride hydrochloride with a chlorinating agent.[2][4] This starting material can be synthesized from pyridine.

Table 2: Synthesis of this compound from N-(4-pyridyl) pyridinium chloride hydrochloride

| Chlorinating Agent | Solvent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Phosphorus Pentachloride | Chlorobenzene | 90 | 3 | 71.8 | 97.3 (as HCl salt) | [2] |

| Thionyl Chloride | Dichloromethane | 50 | 10 | 32 | 96.9 (as HCl salt) | [2] |

-

In a 250 mL reaction flask, add 70g of N-(4-pyridyl) pyridinium chloride hydrochloride, 70g of phosphorus pentachloride, and 100 mL of chlorobenzene.[2]

-

Heat the mixture to 90°C and react for 3 hours.[2]

-

Cool the reaction mixture, which will result in the precipitation of a solid.[2]

-

At 40°C, add 100 mL of n-hexane. The aqueous layer contains the product salt solution.[2]

-

Isolate the this compound hydrochloride from the aqueous layer via steam distillation or extraction.[2]

Diagram 2: Synthesis from N-(4-pyridyl) pyridinium chloride HCl.

Synthesis from 4-Aminopyridine

The diazotization of 4-aminopyridine provides a high-yield pathway to this compound hydrochloride.[5][6]

Table 3: Synthesis of this compound Hydrochloride from 4-Aminopyridine

| Reagents | Solvent | Yield (%) | Reference |

| Sodium Nitrite (B80452), Hydrogen Chloride | Methanol | 93.1 | [5] |

-

In a 50 mL three-necked flask equipped with a condenser and a thermometer, add 2.0g of 4-aminopyridine and 9.0 mL of anhydrous methanol.[5]

-

Cool the mixture in an ice-water bath and continuously pass hydrogen chloride gas through the solution for approximately 2 hours.[5]

-

While maintaining the ice bath, add 2g of sodium nitrite in three portions over 3 hours.[5]

-

Slowly heat the mixture. After the internal temperature reaches 62°C, filter the hot solution.[5]

-

Recrystallize the obtained solid from ethanol to yield white this compound hydrochloride.[5]

Diagram 3: Synthesis from 4-Aminopyridine.

Purification Methods

Due to its instability, this compound is often handled and stored as its hydrochloride salt.[3] Purification of the free base or the salt is crucial for subsequent applications.

Purification of this compound Free Base

Table 4: Purification Techniques for this compound

| Method | Description | Reference |

| Distillation | Simple, fractional, or vacuum distillation can be used. Vacuum distillation is preferred for high-boiling or thermally sensitive compounds.[7] | [1][2][7][8] |

| Extraction | The free base can be extracted from an aqueous solution into an organic solvent after basification.[8] | [1][2][8] |

-

Dissolve the crude this compound hydrochloride in water.[8]

-

Add an excess of a strong base, such as 6M NaOH, until the pH reaches 12 to liberate the free base.[8]

-

Separate the organic phase and extract the aqueous phase multiple times with a suitable organic solvent like diethyl ether.[8]

-

Combine the organic extracts and dry them over a suitable drying agent (e.g., anhydrous sodium sulfate).[2][8]

-

Filter to remove the drying agent and evaporate the solvent.[8]

-

The resulting crude this compound can be further purified by vacuum distillation.[7][8]

Purification of this compound Hydrochloride

-

Dissolve the crude this compound hydrochloride in a minimal amount of a suitable hot solvent, such as ethanol.[5]

-

Allow the solution to cool slowly to induce crystallization.[5]

-

Collect the purified crystals by filtration.[5]

-

Wash the crystals with a small amount of cold solvent and dry them.

Diagram 4: Purification Workflows.

References

- 1. Method for synthesizing 4-chloro-pyridine - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. JPS5545630A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. JPS59112965A - Preparation of this compound hydrochloride - Google Patents [patents.google.com]

- 7. How To [chem.rochester.edu]

- 8. This compound | 626-61-9 [chemicalbook.com]

A Comprehensive Technical Guide to the Safe Handling of 4-Chloropyridine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the necessary safety precautions and handling procedures for 4-Chloropyridine hydrochloride. The information herein is intended to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide consolidates critical data on the compound's properties, outlines detailed experimental protocols for its safe use, and provides clear emergency procedures.

Hazard Identification and Classification

This compound hydrochloride is a hazardous substance that requires careful handling. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust.[1] It is classified as harmful if swallowed, causes skin irritation, and leads to serious eye irritation.[2][3][4][5][6] Some data also suggests it may cause respiratory irritation.[3][5][6]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][4][6]

-

Skin Irritation (Category 2): H315 - Causes skin irritation.[3][4][6]

-

Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2][3][4][6]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][6]

Quantitative Safety and Physical Data

A thorough understanding of the quantitative properties of this compound hydrochloride is essential for its safe handling and use in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₄ClN · HCl | [6] |

| Molecular Weight | 150.01 g/mol | [1][2] |

| Appearance | Off-white to beige-yellow solid powder | [1] |

| Melting Point | 210 °C (410 °F) | [1][2] |

| Flash Point | 198 °C (388.4 °F) - Closed Cup | [1][5] |

| Solubility | Soluble in water | [1] |

| pH | 2.0 (100 g/L aqueous solution) | [3] |

| LD50 (Oral, Rat) | 566 mg/kg | [1][2][5] |

| LD50 (Intraperitoneal, Mouse) | 275 mg/kg | [1] |

| Exposure Limits (OSHA PEL, ACGIH TLV, NIOSH REL) | Not established/None listed | [7] |

Personal Protective Equipment (PPE)

The use of appropriate Personal Protective Equipment is mandatory to prevent exposure.

| PPE Type | Specification | Source(s) |

| Eye Protection | Chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. | [5][8] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a fully-buttoned lab coat. Ensure gloves are inspected before use and cuffs are situated over the lab coat sleeves. | [8][9] |

| Respiratory Protection | For operations that may generate dust, use a NIOSH/MSHA or European Standard EN 149 approved respirator. Respirator use must be in accordance with a respiratory protection program. | [8] |

Detailed Experimental Protocols

Adherence to strict protocols is critical when handling this compound hydrochloride, particularly in its powder form, to minimize the risk of aerosolization and exposure.

Protocol for Weighing and Transferring Solid this compound Hydrochloride

This protocol is designed to prevent the generation and inhalation of dust.

-

Preparation: Designate a specific work area for handling the powder, preferably within a certified chemical fume hood or a ventilated balance enclosure.[7][10] Cover the work surface with absorbent bench paper.[8]

-

Tare Container: Place a sealable container (e.g., a vial with a screw cap) on the balance and tare it.[11][12]

-

Transfer in Fume Hood: Move the tared container to the chemical fume hood. Carefully scoop the desired amount of this compound hydrochloride into the container. Avoid pouring directly from the stock bottle to minimize dust generation.[8]

-

Seal and Re-weigh: Securely close the container lid while still inside the fume hood.[12][13]

-

Final Weighing: Transport the sealed container back to the balance to obtain the final weight.[10][12]

-

Adjustments: If adjustments to the mass are needed, return the sealed container to the fume hood to add or remove material.[10]

Protocol for Dissolving this compound Hydrochloride

-

Solvent Addition: Perform all dissolutions within a chemical fume hood.[8]

-

Procedure: With the accurately weighed, sealed container of this compound hydrochloride inside the fume hood, add the desired solvent. If the container has a septum-sealed cap, the solvent can be injected directly.[11][12]

-

Mixing: Gently agitate the container to dissolve the solid. If sonication or vigorous mixing is required, ensure these operations are also conducted within the fume hood to contain any potential aerosols.[8][9]

-

Handling Solutions: Once dissolved, the risk of aerosolization is significantly reduced. However, continue to handle the solution over disposable bench covers and wear appropriate PPE.[8]

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

| Emergency Situation | Procedure | Source(s) |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [7][8] |

| Skin Contact | Remove all contaminated clothing immediately.[14] Flush the affected skin area with plenty of water for at least 15 minutes. If irritation persists, seek medical attention. | [7][8] |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention. | [7][8] |

| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [8] |

| Small Spill (Powder) | For small spills that can be cleaned up in under 10 minutes by trained personnel, carefully sweep up the material, avoiding dust generation, and place it into a suitable, sealed container for disposal. Use wet cleaning methods or a HEPA-filtered vacuum for final decontamination. | [3][8] |

| Large Spill | Evacuate the area immediately and prevent entry.[3] Notify the appropriate emergency response team and environmental health and safety office. | [3] |

Storage and Disposal

-

Storage: Store this compound hydrochloride in a tightly closed container in a cool, dry, and well-ventilated area.[1][8] Keep it away from incompatible substances such as strong oxidizing agents.[1][8]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Do not pour down the drain.[4] Contaminated materials and empty containers should be treated as hazardous waste.

Visualized Workflow and Logical Relationships

The following diagrams illustrate key procedural workflows for the safe handling of this compound hydrochloride.

Caption: Standard workflow for handling this compound hydrochloride.

Caption: Decision tree for responding to a chemical spill.

References

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.co.uk [fishersci.co.uk]

- 7. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 8. ehs.wisc.edu [ehs.wisc.edu]

- 9. tmi.utexas.edu [tmi.utexas.edu]

- 10. safety.pitt.edu [safety.pitt.edu]

- 11. ehso.emory.edu [ehso.emory.edu]

- 12. web.uri.edu [web.uri.edu]

- 13. Powder Weighing Procedure | Safety Unit [weizmann.ac.il]

- 14. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

A Technical Guide to 4-Chloropyridine: Commercial Availability, Suppliers, and Applications for Researchers and Drug Development Professionals

An In-depth Whitepaper on a Key Pharmaceutical Intermediate

Introduction

4-Chloropyridine, and its more stable hydrochloride salt, is a pivotal heterocyclic building block in the fields of pharmaceutical and agrochemical research and development. Its utility stems from the reactivity of the chlorine atom at the 4-position of the pyridine (B92270) ring, which allows for a variety of nucleophilic substitution and cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key suppliers, technical specifications, and essential experimental protocols for its use, tailored for researchers, scientists, and professionals in drug development.

Commercial Availability and Suppliers

This compound is readily available in commercial quantities, primarily as its more stable hydrochloride salt (CAS No. 7379-35-3). The free base (CAS No. 626-61-9) is also available but is less common for storage and transport due to its lower stability.[1] A multitude of chemical suppliers, ranging from large-scale manufacturers to specialized research chemical providers, offer this compound. The majority of bulk suppliers are concentrated in China and India, catering to the global pharmaceutical and agrochemical industries.[2][3] For research and development purposes, numerous suppliers in the United States and Europe provide smaller quantities with high purity grades.